5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE
Description
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-4,6-7,9H,5,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHVSOWZEWODEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with 2-aminothiazole derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Major Products Formed
Reduction: Formation of 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, leading to the disruption of cellular processes . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against Mycobacterium tuberculosis.
5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits anticancer properties.
Uniqueness
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a thiazole ring, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Biological Activity
5-Chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chlorine atom at the 5-position of the benzamide.
- Naphtho[1,2-d][1,3]thiazole moiety , which is known for its diverse biological activities.
- Nitro group attached to the benzamide, which may enhance its pharmacological properties.
The molecular formula is with a molecular weight of approximately 320.78 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of naphtho[1,2-d][1,3]thiazole have been shown to inhibit bacterial growth effectively. Preliminary studies suggest that this compound may possess similar antimicrobial effects against various strains of bacteria and fungi.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds containing thiazole and naphthalene rings have been documented to interact with cancer cell signaling pathways. A study focusing on analogs revealed that modifications in the thiazole ring could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene and thiazole rings | Antimicrobial, Anticancer |
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | Thiophene and thiazole rings | Antimicrobial |
| 4-(4-Chloro-2-methylphenyl)-N-(naphthalene)carboxamide | Naphthalene and carboxamide | Anticancer |
| 5-Chloro-N-(benzothiazolyl)thiophene-2-carboxamide | Benzothiazole instead of naphthalene | Antiviral |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to the inhibition of critical processes in microbial growth or cancer cell proliferation.
Case Studies
-
Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various naphtho[1,2-d][1,3]thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity.
- Results : The most effective derivative showed a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli.
- Anticancer Research : In vitro assays were conducted on MCF-7 breast cancer cells treated with different concentrations of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-y}-2-nitrobenzamide. The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 12 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
